molecular formula C8H13NO3 B3434416 (1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid CAS No. 92116-89-7

(1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid

Cat. No. B3434416
CAS RN: 92116-89-7
M. Wt: 171.19 g/mol
InChI Key: LNNRRNLGMOUZCT-RITPCOANSA-N
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Description

Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The term “carbamoyl” is the functional group with the formula NHCO. Cyclohexane is a cycloalkane with the molecular formula C6H12. Cyclohexane is mainly used for the industrial production of adipic acid and caprolactam, which are precursors to nylon .


Synthesis Analysis

The synthesis of carboxylic acid derivatives has seen rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts .


Molecular Structure Analysis

Cyclohexane has a unique chair conformation that minimizes angle and torsional strain . This conformation is important in many chemical reactions and properties.


Chemical Reactions Analysis

The catalytic reduction of carboxylic acid derivatives is a common reaction in organic chemistry. This involves the use of a catalyst and molecular hydrogen as the reducing agent .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and composition. For example, carboxylic acids are polar and can participate in hydrogen bonding, influencing their physical properties like boiling point and solubility .

Safety And Hazards

The safety and hazards of a chemical compound depend on its reactivity, toxicity, and potential for exposure. Proper handling and disposal procedures should always be followed to minimize risk .

Future Directions

The field of organic synthesis, including the synthesis of carboxylic acid derivatives, is continually evolving. Advances in catalysis, green chemistry, and sustainable practices are some of the future directions in this field .

properties

IUPAC Name

(1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNRRNLGMOUZCT-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201206423
Record name rel-(1R,2S)-2-(Aminocarbonyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid

CAS RN

92116-89-7
Record name rel-(1R,2S)-2-(Aminocarbonyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92116-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-(Aminocarbonyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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